3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H12ClFN2OS and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
One study highlighted a Green Approach to Synthesis , detailing a catalytic four-component reaction for creating thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically significant. This method emphasizes step economy, reduced catalyst usage, and straightforward purification processes, marking an advancement in the synthesis of these compounds (Shi et al., 2018).
Biological Activities
Antimicrobial and Anti-inflammatory Properties : A study synthesized new thienopyrimidine derivatives, revealing their enhanced antibacterial, antifungal, and anti-inflammatory activities. The incorporation of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring significantly contributed to these biological properties (Tolba et al., 2018).
Fungicidal Activities : Research into thienopyridopyrimidine derivatives demonstrated some compounds' inhibitory activities against Rhizoctonia solani and Botrytis cinerea, highlighting their potential as fungicidal agents. This suggests the utility of these compounds in agricultural applications (Liu & He, 2012).
Optical and Electronic Properties : A study investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, indicating their significant potential in medicine and NLO fields. The DFT/TDDFT analyses suggested these compounds could be promising for optoelectronic applications due to their NLO characteristics (Hussain et al., 2020).
Antitumor Activity : The synthesis of thiazolodihydropyrimidinones and their evaluation for antitumor activity showcased moderate to excellent inhibition against various cancer cell lines. This underscores the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new cancer therapies (Holla et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It leads to ATP depletion in the bacteria, causing their death .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, the compound was found to be less potent against M. tuberculosis H37Rv compared to a clinical isolate strain N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-12(8-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-6-15(21)7-5-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCOJDJGETJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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